molecular formula C18H24N4O4 B6421138 3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid CAS No. 1097616-40-4

3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid

Cat. No.: B6421138
CAS No.: 1097616-40-4
M. Wt: 360.4 g/mol
InChI Key: NBUBETCORSWMIX-UHFFFAOYSA-N
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Description

3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenyl group, a carbamoyl group, and a morpholinyl propylamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the cyanophenyl carbamoyl intermediate. This intermediate is then reacted with a morpholinyl propylamine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-cyanophenyl)carbamoyl]-2-amino propanoic acid
  • 3-[(2-cyanophenyl)carbamoyl]-2-{[3-(piperidin-4-yl)propyl]amino}propanoic acid

Uniqueness

3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(2-cyanoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c19-13-14-4-1-2-5-15(14)21-17(23)12-16(18(24)25)20-6-3-7-22-8-10-26-11-9-22/h1-2,4-5,16,20H,3,6-12H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUBETCORSWMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(CC(=O)NC2=CC=CC=C2C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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